molecular formula C13H21NO5Si B12594727 3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one CAS No. 877077-75-3

3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12594727
CAS No.: 877077-75-3
M. Wt: 299.39 g/mol
InChI Key: IIZPFTIWEHXNFO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of quinomethanes. Quinomethanes are characterized by their unique structure, which is formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 3-(trimethoxysilyl)propylamine with a suitable precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can affect various biological pathways and processes, making the compound useful in both research and practical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of a quinomethane core with a trimethoxysilyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in various fields.

Properties

CAS No.

877077-75-3

Molecular Formula

C13H21NO5Si

Molecular Weight

299.39 g/mol

IUPAC Name

4-(3-trimethoxysilylpropyliminomethyl)benzene-1,3-diol

InChI

InChI=1S/C13H21NO5Si/c1-17-20(18-2,19-3)8-4-7-14-10-11-5-6-12(15)9-13(11)16/h5-6,9-10,15-16H,4,7-8H2,1-3H3

InChI Key

IIZPFTIWEHXNFO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN=CC1=C(C=C(C=C1)O)O)(OC)OC

Origin of Product

United States

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